By241 -

By241

Catalog Number: EVT-1534452
CAS Number:
Molecular Formula: C32H35N3O4
Molecular Weight: 525.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
By241 is a potent inhibitor of tumor growth mainly through ROS-mediated mechanisms.
Synthesis Analysis

The synthesis of By241 involves several key steps that capitalize on established organic synthesis techniques. Although detailed synthetic pathways are not explicitly outlined in the available literature, compounds of similar structural classes often utilize methods such as:

  1. Formation of the Spiro Center: This typically involves cyclization reactions where an oxindole precursor reacts with an appropriate electrophile.
  2. Functionalization: Subsequent steps may include the introduction of various functional groups to enhance biological activity or solubility.
  3. Purification: Techniques such as column chromatography or recrystallization are employed to isolate the final product in high purity.

Technical details regarding specific reagents and conditions used in the synthesis of By241 would require further investigation into proprietary or unpublished methodologies.

Molecular Structure Analysis

The molecular structure of By241 is characterized by a spirooxindole framework, which consists of a fused ring system that includes an oxindole moiety. The key features of the structure include:

  • Spiro Configuration: This unique arrangement contributes to the compound's biological activity.
  • Functional Groups: The presence of specific substituents on the rings enhances its interaction with biological targets.
Chemical Reactions Analysis

By241 participates in various chemical reactions that are essential for its biological activity. Notably:

  • Apoptosis Induction: By241 has been shown to trigger apoptosis in cancer cells through oxidative stress mechanisms.
  • Interaction with Cellular Targets: The compound likely interacts with specific proteins or pathways involved in cell survival and proliferation.

Technical details regarding the exact reaction mechanisms and intermediates formed during these processes remain an area for further research.

Mechanism of Action

The mechanism of action for By241 primarily involves its ability to induce oxidative stress within cancer cells. This process can be summarized as follows:

  1. Reactive Oxygen Species Generation: By241 increases levels of reactive oxygen species, leading to cellular damage.
  2. Cell Cycle Arrest and Apoptosis: The accumulation of oxidative stress triggers apoptotic pathways, resulting in cell death.
  3. Selectivity Towards Cancer Cells: The compound appears to preferentially affect malignant cells while sparing normal cells, which may be attributed to differences in metabolic responses to oxidative stress.

Data supporting these mechanisms include experimental results demonstrating dose-dependent effects on various cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of By241 are crucial for its application in scientific research. While specific values were not provided in the sources reviewed, typical properties to consider include:

  • Solubility: Important for bioavailability and formulation.
  • Stability: Affects storage and shelf-life.
  • Melting Point: Provides insight into purity and crystalline form.

Further characterization using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would yield valuable data regarding these properties.

Applications

By241 exhibits significant potential for scientific applications, particularly in:

  • Cancer Research: As a lead compound for developing new anticancer therapies.
  • Pharmacological Studies: Investigating mechanisms related to oxidative stress and apoptosis.
  • Drug Development: Serving as a template for synthesizing analogs with improved efficacy or reduced toxicity.

The ongoing exploration of By241's properties may lead to advancements in treatment strategies for various malignancies, highlighting its importance within medicinal chemistry and therapeutic development .

Introduction to By241: A Novel Steroidal Spirooxindole Compound

Structural Classification of By241: Spirooxindole Scaffold and Steroidal Backbone

By241 represents a structurally innovative steroidal spirooxindole compound designed to synergize two biologically active pharmacophores. Its core architecture consists of:

  • A dehydroepiandrosterone (DHEA)-derived steroidal backbone, which contributes to membrane permeability and intracellular receptor interactions [5].
  • A spiro-fused oxindole and 2H-pyran moiety connected through a quaternary carbon center, enabling three-dimensional complexity and hydrogen-bonding capabilities critical for target engagement [5] [8].

The synthesis of By241 (Fig. 1) involves a vinylogous aldol reaction between steroidal dicyanoalkyne 1 (derived from DHEA) and isatin, followed by intramolecular cyclization. This one-pot process achieves high yield (88%) under mild conditions, forming one C–C bond, one C–O bond, and a quaternary carbon center [5]. The spirooxindole motif is evolutionarily conserved in natural products like spirotryprostatin A, known for breast cancer cell inhibition, positioning By241 within a privileged structural class for oncology drug development [8].

Table 1: Structural Components and Functional Roles of By241

Structural ElementChemical OriginBiological Function
Steroidal backboneDHEA modificationEnhances cellular uptake; provides metabolic stability
Spirooxindole scaffoldIsatin cyclization productEnables hydrogen bonding with protein targets; induces conformational rigidity
Quaternary carbon centerCyclization stepStabilizes 3D orientation; prevents enzymatic degradation

Historical Context of Steroidal Derivatives in Anticancer Research

Steroidal compounds have a longstanding history in cancer therapeutics, exemplified by:

  • Abiraterone and galeterone: C-17 heterocyclic-modified steroids clinically used for advanced prostate cancer via androgen synthesis inhibition [5].
  • DHEA: An endogenous adrenal steroid demonstrating broad in vitro and in vivo anticancer activity through pleiotropic mechanisms, serving as a template for structural optimization [5] [6].

Early steroidal agents primarily targeted hormone-dependent cancers. However, structural hybridization with heterocycles (e.g., pyridine in abiraterone) expanded their scope to target non-hormonal pathways. By241 continues this trajectory by integrating the spirooxindole system—a scaffold prevalent in kinase inhibitors and apoptosis inducers—into a steroidal framework, thereby diversifying its mechanistic potential beyond endocrine modulation [5] [8].

Rationale for Developing By241: Addressing Limitations in Current Chemotherapeutic Agents

Conventional chemotherapy faces significant challenges:

  • Nonselective cytotoxicity: Agents like 5-fluorouracil (5-FU) damage rapidly dividing normal cells, causing systemic toxicity [2] [7].
  • Drug resistance: Upregulation of efflux pumps and anti-apoptotic proteins reduces treatment efficacy in aggressive tumors (e.g., triple-negative breast cancer) [7].
  • Limited therapeutic windows: Narrow selectivity indices necessitate dose reductions, compromising efficacy [2].

By241 was engineered to exploit redox vulnerabilities unique to cancer cells. Malignant cells exhibit elevated basal reactive oxygen species (ROS) levels due to metabolic dysregulation, making them susceptible to further oxidative stress. By241 capitalizes on this by:

  • Selective ROS amplification: Inducing mitochondrial ROS bursts in cancer cells while sparing normal cells with robust antioxidant defenses [1] [5].
  • Multi-pathway modulation: Simultaneously targeting p53, mTOR, and PI3K/AKT signaling to overcome resistance mechanisms [5].

Preclinical data confirm By241’s superior selectivity: IC~50~ values against gastric (MGC-803: 2.77 μM), liver (SMMC-7721: 4.83 μM), and esophageal (EC9706: 4.68 μM) cancer cells significantly exceed those in normal hepatocytes (L-02: 21.80 μM) and esophageal cells (Het-1A: 20.15 μM). This 5–8-fold selectivity contrasts sharply with 5-FU, which shows minimal differential toxicity (Table 2) [5].

Table 2: Cytotoxicity Profile of By241 vs. 5-Fluorouracil (5-FU) [5]

Cell LineTissue OriginBy241 IC50 (μM)5-FU IC50 (μM)Selectivity Index (By241)
MGC-803Gastric cancer2.77 ± 0.444.02 ± 0.277.9 (vs. L-02)
BGC-803Gastric cancer1.18 ± 0.712.23 ± 0.0418.5 (vs. L-02)
L-02Normal liver21.80 ± 1.344.37 ± 0.23
EC9706Esophageal cancer4.68 ± 0.678.96 ± 0.334.3 (vs. Het-1A)
Het-1ANormal esophageal20.15 ± 1.50Not determined

Mechanisms of Action: ROS-Mediated Anticancer Effects

Properties

Product Name

By241

IUPAC Name

(3S,4'S,6a'R,6b'S,8a'S,13a'S,13b'R)-10'-Amino-9'-cyano-6a',8a'-dimethyl-2-oxo-3',4',5',6',6a',6b',7',8',8a',13',13a',13b'-dodecahydro-1'H-spiro[indoline-3,12'-naphtho[2',1':4,5]indeno[2,1-c]pyran]-4'-yl acetate

Molecular Formula

C32H35N3O4

Molecular Weight

525.65

InChI

InChI=1S/C32H35N3O4/c1-17(36)38-19-10-12-30(2)18(14-19)8-9-20-22(30)11-13-31(3)24(20)15-25-27(31)21(16-33)28(34)39-32(25)23-6-4-5-7-26(23)35-29(32)37/h4-8,19-20,22,24H,9-15,34H2,1-3H3,(H,35,37)/t19-,20+,22-,24-,30-,31-,32+/m0/s1

InChI Key

OMBHFVJRCSLUHJ-ICEDAUCJSA-N

SMILES

CC(O[C@@H](CC[C@@]12C)CC1=CC[C@@]([C@]2([H])CC[C@@]34C)([H])[C@]3([H])CC5=C4C(C#N)=C(N)O[C@]65C(NC7=C6C=CC=C7)=O)=O

Solubility

Soluble in DMSO

Synonyms

By-241; By 241; By241

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.